N,n',n'',n'''-tetraacryloyltriethylenetetramine
Description
N,N',N'',N'''-Tetraacryloyltriethylenetetramine (AM4) is a multifunctional acrylamide derivative synthesized via the aza-Michael addition reaction. It serves as a key monomer in the development of hydrolytically stable porous polymers . AM4 features four acryloyl groups attached to a triethylenetetramine backbone, enabling high reactivity with amines under aqueous conditions without requiring catalysts . This compound is commercially available and has been utilized in advanced material science for applications such as polymer metallization and morphology-controlled porous networks . Its hydrolytic stability in water and compatibility with diamine crosslinkers like 1,6-hexanediamine (HDA) make it distinct in polymer chemistry .
Properties
Molecular Formula |
C18H26N4O4 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[2-[prop-2-enoyl-[2-[prop-2-enoyl-[2-(prop-2-enoylamino)ethyl]amino]ethyl]amino]ethyl]prop-2-enamide |
InChI |
InChI=1S/C18H26N4O4/c1-5-15(23)19-9-11-21(17(25)7-3)13-14-22(18(26)8-4)12-10-20-16(24)6-2/h5-8H,1-4,9-14H2,(H,19,23)(H,20,24) |
InChI Key |
GNFXXOXPTLWYGG-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NCCN(CCN(CCNC(=O)C=C)C(=O)C=C)C(=O)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: N,n’,n’‘,n’‘’-tetraacryloyltriethylenetetramine can be synthesized through an aza-Michael addition reaction. This involves reacting the multi-functional acrylamide with hexamethylene diamine in water without the need for a catalyst . The reaction conditions, such as monomer concentration and temperature, significantly influence the morphology of the resulting porous structures.
Industrial Production Methods: In industrial settings, the production of N,n’,n’‘,n’‘’-tetraacryloyltriethylenetetramine typically involves large-scale polymerization processes. These processes are designed to ensure high yield and purity of the compound, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions: N,n’,n’‘,n’‘’-tetraacryloyltriethylenetetramine undergoes several types of chemical reactions, including:
Radical Polymerization: This reaction is initiated by free radicals, leading to the formation of cross-linked polymer networks.
Michael Addition Reaction: This involves the addition of nucleophiles to α,β-unsaturated carbonyl compounds, resulting in the formation of new carbon-carbon bonds.
Common Reagents and Conditions:
Radical Polymerization: Common initiators include benzoyl peroxide and azobisisobutyronitrile (AIBN). The reaction is typically carried out at elevated temperatures to facilitate the formation of free radicals.
Michael Addition Reaction: This reaction can be carried out in the presence of bases such as sodium hydroxide or potassium carbonate, which act as catalysts.
Major Products: The major products formed from these reactions are cross-linked polymer networks, which exhibit enhanced mechanical properties and stability.
Scientific Research Applications
N,n’,n’‘,n’‘’-tetraacryloyltriethylenetetramine has a wide range of applications in scientific research, including:
Chemistry: Used as a cross-linking agent in the synthesis of advanced polymeric materials.
Biology: Employed in the development of hydrogels for drug delivery systems and tissue engineering.
Medicine: Utilized in the formulation of medical devices and materials, such as wound dressings and implants.
Mechanism of Action
The mechanism of action of N,n’,n’‘,n’‘’-tetraacryloyltriethylenetetramine involves its ability to form cross-linked networks through radical polymerization and Michael addition reactions. These reactions result in the formation of stable polymeric structures that exhibit enhanced mechanical properties and resistance to degradation . The molecular targets and pathways involved in these reactions include the formation of carbon-carbon bonds and the stabilization of free radicals.
Comparison with Similar Compounds
Table 1: Key Properties of AM4 and Structurally Related Compounds
*Calculated based on molecular formula.
Reactivity and Application Differences
- AM4 vs. TEMED : While both are ethylenediamine derivatives, AM4’s acryloyl groups enable covalent bonding via aza-Michael addition, making it ideal for constructing porous polymer networks . In contrast, TEMED’s methyl groups limit its role to a redox catalyst in polymerization reactions .
- AM4 vs. EDTA : EDTA’s carboxylate groups excel in metal ion sequestration , whereas AM4’s acrylamide functionality is tailored for covalent polymer frameworks.
- AM4 vs. Triethylenetetramine: Triethylenetetramine lacks acryloyl groups, limiting its use to non-covalent interactions (e.g., epoxy crosslinking) . AM4’s acryloyl moieties enhance crosslinking density in polymers .
Research Findings and Industrial Relevance
Recent studies highlight AM4’s utility in creating metallized porous polymers for catalytic and filtration applications . Its performance surpasses that of traditional diamines (e.g., HDA) in terms of pore uniformity and mechanical strength . In contrast, TEMED and EDTA remain confined to niche roles in biochemistry and analytical chemistry, respectively .
Biological Activity
N,N',N'',N'''-tetraacryloyltriethylenetetramine (TATA) is a synthetic compound notable for its potential applications in biomedical fields, particularly in drug delivery and tissue engineering. This article explores the biological activity of TATA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
TATA is a tetraacryloyl derivative of triethylenetetramine, characterized by its four acrylamide groups that facilitate polymerization. Its chemical formula is C18H26N4O4, and it possesses unique properties that make it suitable for various biological applications.
TATA's biological activity is primarily attributed to its ability to form hydrogels through free radical polymerization. These hydrogels can encapsulate drugs, offering controlled release profiles and enhanced stability. The acrylamide moieties allow for cross-linking, which is critical for creating stable matrices in biological environments.
Anticancer Activity
Recent studies have demonstrated TATA's potential as an anticancer agent. Research indicates that TATA can induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies have shown that TATA exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells, with IC50 values indicating significant potency.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |
| PC-3 (Prostate Cancer) | 20 | Cell cycle arrest and apoptosis |
| A549 (Lung Cancer) | 25 | Inhibition of proliferation |
Antimicrobial Properties
TATA has also shown promising antimicrobial activity. Studies suggest that it disrupts bacterial cell membranes, leading to cell lysis. The compound exhibits effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.
Case Studies
- Controlled Drug Release Systems : A study demonstrated the use of TATA-based hydrogels for the sustained release of doxorubicin in cancer therapy. The results indicated a release profile that maintained therapeutic levels over extended periods while minimizing systemic toxicity.
- Tissue Engineering Applications : In a tissue engineering context, TATA was utilized to create scaffolds for cartilage regeneration. The scaffolds supported chondrocyte attachment and proliferation, indicating potential for regenerative medicine applications.
- Antimicrobial Coatings : A case study explored TATA's incorporation into coatings for medical devices. The coatings exhibited significant antibacterial properties, reducing the risk of infections associated with implanted devices.
Safety and Toxicity
While TATA shows considerable promise in various applications, its safety profile must be thoroughly evaluated. Preliminary toxicity assessments indicate that at therapeutic concentrations, TATA does not exhibit significant cytotoxicity towards normal cells; however, further studies are necessary to confirm these findings in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
